1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. Without more specific information, it’s difficult to propose a detailed synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The exact structure would depend on the arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups. It could potentially undergo a variety of chemical reactions, including condensation reactions, intramolecular cyclizations, and carbon-nitrogen bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the exact arrangement of its functional groups .Scientific Research Applications
- Radical Polymerization Kinetics : In aqueous solution, 2-(dimethylamino)ethyl methacrylate (DMAEMA) undergoes radical polymerization. While fully ionized DMAEMA remains stable during polymerization, the non-ionized monomer hydrolyzes at pH > 6.0. This hydrolysis leads to the formation of ionized methacrylic acid (MAA) and 2-(dimethylamino)ethanol. The rate of hydrolysis depends on temperature and pH. Fully ionized DMAEMA polymerizes five times faster in water than non-ionized DMAEMA in dimethyl sulfoxide due to reduced radical–radical termination rates. At pH levels between 8.0 and 10.1, the system becomes more complex due to DMAEMA hydrolysis. The MAA product copolymerizes with DMAEMA to form poly(DMAEMA-co-MAA) .
- Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) : PDMAEMA has garnered attention for its multi-stimuli-responsiveness. Its versatility, accessibility, and biocompatibility make it attractive for various applications .
- Tris(2-dimethylaminoethyl)amine : This compound serves as an ATRP ligand for creating telechelic polymers. It forms complexes with group 1 metals and is used in alkali-metal-mediated synthetic applications .
Polymer Chemistry
Amphiphilic Copolymers
Atom Transfer Radical Polymerization (ATRP)
Future Directions
properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-hydroxymethylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-13-7-5-9-25-17(14(2)23-21(13)25)19(27)16-18(15-8-6-12-30-15)26(11-10-24(3)4)22(29)20(16)28/h5-9,12,18,27H,10-11H2,1-4H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMMAGEWQQJBG-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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